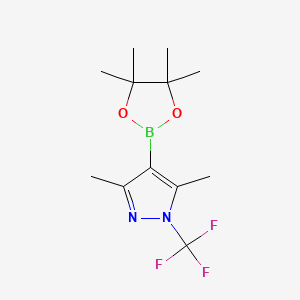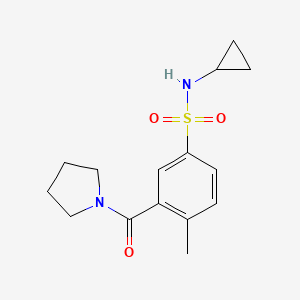
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential applications in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that helps to regulate neuronal excitability and has been implicated in a wide range of neurological disorders, including epilepsy, anxiety, and depression.
Mécanisme D'action
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can increase the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is highly selective for GABA transaminase and does not affect other enzymes or neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can help to reduce neuronal excitability and prevent seizures. In addition, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating these conditions in humans. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for GABA transaminase, which allows for precise modulation of GABA levels in the brain. In addition, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for use in animal models and potentially in humans. However, one limitation of using N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide. One area of interest is in exploring its potential applications in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is in developing more efficient synthesis methods for N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, which could make it more accessible for research and potentially for clinical use. Finally, there is a need for further studies to investigate the safety and efficacy of N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide in humans, particularly in the treatment of epilepsy, anxiety, and depression.
Méthodes De Synthèse
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with an amine to form a ketimine intermediate, which is then reacted with an isocyanate to form the final product. The synthesis of N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex process that requires specialized equipment and expertise, but it has been successfully scaled up for commercial production.
Applications De Recherche Scientifique
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in treating various neurological disorders, including epilepsy, anxiety, and depression. In preclinical studies, N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can help to reduce neuronal excitability and prevent seizures. N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating these conditions in humans.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-17(23)12-6-8-14(9-7-12)20-18(24)13-10-16(22)21(11-13)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOTAOYTXCDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


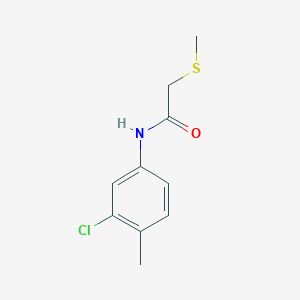
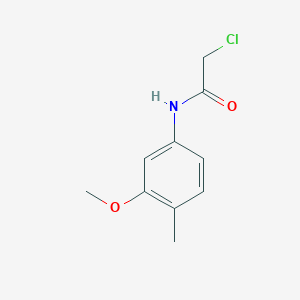


![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)
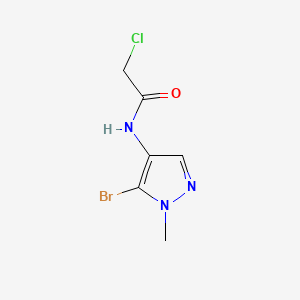
![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)
